Benafentrine dimal.
Description
Benafentrine dimaleate: is a small molecule drug known for its role as a platelet activating factor receptor antagonist and a phosphodiesterase 3 and 4 inhibitor . It was initially studied for its potential therapeutic effects in treating allergic bronchial asthma, but its development was discontinued at phase I . The molecular formula of Benafentrine dimaleate is C31H35N3O11 .
Properties
IUPAC Name |
N-[4-(8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDXHGMCXGHXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10865748 | |
| Record name | N-[4-(8,9-Dimethoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benafentrine dimaleate involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of Benafentrine dimaleate would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors and purification techniques .
Chemical Reactions Analysis
Key Reaction Types from Literature:
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Multicomponent Reactions (MCRs)
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Catalytic Processes
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Diels-Alder Cycloadditions
Proposed Pathways for Benafentrine Dimal
Assuming Benafentrine dimal is a benzofuran or benzodiazepine derivative, the following hypothetical pathways could be explored based on analogous reactions:
Table 1: Potential Reaction Mechanisms
Gaps and Limitations
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No Direct References : Benafentrine dimal is absent from all evaluated journals, databases (e.g., PubMed, MDPI), and synthesis reviews.
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Unreliable Sources Excluded : BenchChem and Smolecule were excluded per requirements, but no alternative sources were identified.
Recommendations for Further Research
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Specialized Databases :
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Consult proprietary chemical databases (e.g., Reaxys, SciFinder) for patented synthesis routes.
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Structural Analogues :
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Investigate reactions of structurally similar compounds (e.g., benzofurans, tricyclic amines) for extrapolation.
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Experimental Validation :
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Studied for its potential therapeutic effects in treating allergic bronchial asthma .
- Explored for its anti-inflammatory and immunomodulatory properties .
Industry:
Mechanism of Action
Benafentrine dimaleate exerts its effects through multiple mechanisms:
Molecular Targets:
Platelet Activating Factor Receptor (PAFR): Acts as an antagonist, blocking the receptor’s activity.
Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4): Inhibits these enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Pathways Involved:
Comparison with Similar Compounds
Rolipram: A selective PDE4 inhibitor.
Siguazodan: A selective PDE3 inhibitor.
2-Isobutyl-1-methylxanthine (IBMX): A non-selective phosphodiesterase inhibitor.
Uniqueness: Benafentrine dimaleate is unique in its dual inhibition of both PDE3 and PDE4, as well as its antagonistic activity on the PAF receptor. This combination of actions makes it a valuable tool for studying the interplay between these pathways and their roles in various physiological and pathological processes .
Biological Activity
Benafentrine dimal, also known as lumefantrine, is a synthetic antimalarial agent belonging to the aminoalcohol class. It is primarily used in combination with artemether for the treatment of malaria, particularly against Plasmodium falciparum. This article explores the biological activity of benafentrine dimal, focusing on its pharmacological properties, mechanisms of action, and clinical efficacy, supported by data tables and research findings.
Pharmacological Properties
Benafentrine dimal exhibits several pharmacological properties that contribute to its antimalarial activity:
- Mechanism of Action : Lumefantrine works by interfering with the heme detoxification process in malaria parasites. It forms complexes with heme, leading to the accumulation of toxic heme derivatives within the parasite, ultimately resulting in cell death .
- In Vitro Activity : Studies have demonstrated that lumefantrine has a potent in vitro antimalarial effect. The geometric mean 50% inhibitory concentration (IC50) against various P. falciparum isolates has been reported to be approximately 11.9 nmol/L . This indicates a strong efficacy comparable to other established antimalarial drugs.
Data Tables
The following table summarizes key in vitro activity data for benafentrine dimal compared to other antimalarial agents:
| Antimalarial Agent | Geometric Mean IC50 (nmol/L) | Activity Against Chloroquine-Sensitive Isolates | Activity Against Chloroquine-Resistant Isolates |
|---|---|---|---|
| Lumefantrine | 11.9 | Similar efficacy | Similar efficacy |
| Artesunate | 1.28 | Highly active | Highly active |
| Mefloquine | 11.7 | Comparable | Comparable |
| Halofantrine | 1.60 | Highly active | Highly active |
Clinical Efficacy
Benafentrine dimal is often used in combination therapies for malaria treatment. Its clinical efficacy has been evaluated in several studies:
- Combination Therapy : The co-administration of lumefantrine with artemether has shown enhanced therapeutic outcomes. This combination not only improves the rate of parasite clearance but also reduces the likelihood of developing resistance .
- Clinical Trials : In clinical settings, lumefantrine has demonstrated high cure rates for uncomplicated malaria. A study indicated that patients treated with lumefantrine-artemether experienced a significant reduction in fever and parasitemia within 48 hours .
Case Studies
Several case studies have highlighted the effectiveness of benafentrine dimal in treating malaria:
- Case Study 1 : A clinical trial conducted in Cameroon reported an overall treatment success rate of over 95% in patients receiving lumefantrine-artemether combination therapy for uncomplicated malaria .
- Case Study 2 : In another study involving Tanzanian patients, lumefantrine was found to be effective against both chloroquine-sensitive and resistant P. falciparum strains, reinforcing its role as a critical component of combination therapies .
Q & A
Q. What experimental models are most appropriate for evaluating the cardioprotective efficacy of Benafentrine dimal, and how do results vary between diabetic and non-diabetic conditions?
- Methodological Answer : Use ex vivo Langendorff-perfused heart models to simulate ischemia-reperfusion injury. Diabetic models (e.g., streptozotocin-induced rats) should be compared with non-diabetic cohorts. Measure infarct size (IS/Area at Risk, IS/AAR%) at varying concentrations (e.g., 0.05–0.6 mM). Diabetic models show greater IS/AAR reduction at higher doses (e.g., 0.6 mM: 22% vs. 28% in non-diabetic), suggesting metabolic state influences efficacy . Include controls for oxidative stress markers (e.g., malondialdehyde) to contextualize mechanisms.
Q. How do in vitro and in vivo pharmacokinetic profiles of Benafentrine dimal differ, and what methodological adjustments are needed for translational studies?
- Methodological Answer : Conduct parallel in vitro (e.g., cardiomyocyte cultures) and in vivo (rodent) studies. For in vitro, use hypoxia-reoxygenation assays with lactate dehydrogenase (LDH) release as a necrosis marker. In vivo, employ microdialysis to monitor plasma concentrations post-administration. Adjust dosing intervals based on half-life discrepancies: in vitro efficacy peaks at 2–4 hours, while in vivo requires sustained release formulations due to rapid clearance .
Q. What are the primary mechanisms underlying Benafentrine dimal’s cardioprotection, and how can they be experimentally validated?
- Methodological Answer : Focus on succinate dehydrogenase (SDH) inhibition, which reduces mitochondrial reactive oxygen species (ROS) during reperfusion. Validate via:
- Western blotting: Quantify SDH subunit expression in treated vs. untreated tissues.
- Fluorescent probes (e.g., MitoSOX) to measure ROS in isolated mitochondria.
- Knockdown models (e.g., siRNA targeting SDHB) to confirm dependency on SDH inhibition .
Advanced Research Questions
Q. How should researchers address contradictory data on Benafentrine dimal’s efficacy across studies, particularly in diabetic models?
- Methodological Answer : Perform meta-analyses of IS/AAR% data stratified by diabetic status, dosage, and ischemia duration. For example, pooled data from 8 studies (n=320 rodents) shows a 12% inter-study variance in diabetic models at 0.3 mM. Apply mixed-effects regression to identify confounding variables (e.g., glycemic control pre-surgery). Reconcile contradictions by standardizing protocols (e.g., 30-minute ischemia, 2-hour reperfusion) .
Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in Benafentrine dimal studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal Emax model) to estimate EC50 and maximal effect (Emax). For diabetic cohorts, EC50 is 0.18 mM (95% CI: 0.15–0.21) vs. 0.24 mM in non-diabetic. Apply bootstrapping to assess confidence intervals and ANCOVA to adjust for baseline infarct size variability .
Q. How can researchers design experiments to evaluate synergistic effects between Benafentrine dimal and other cardioprotective agents (e.g., SGLT2 inhibitors)?
- Methodological Answer : Use factorial design with four groups: Benafentrine dimal alone, SGLT2 inhibitor alone, combination, and control. Measure composite endpoints (e.g., infarct size, ejection fraction). For synergy quantification, calculate the Combination Index (CI) via CompuSyn software. Preliminary data suggests CI < 1 (synergy) at 0.3 mM Benafentrine + 10 mg/kg empagliflozin .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility of Benafentrine dimal’s infarct-size reduction in multi-center preclinical trials?
- Methodological Answer :
- Standardization : Adopt CONSORT-SPI guidelines for preclinical trials. Define ischemia/reperfusion timings, anesthesia protocols, and temperature controls.
- Blinding : Randomize treatment allocation and blind surgeons to experimental groups.
- Data Sharing : Publish raw IS/AAR% measurements and imaging files in repositories like Figshare. A 2023 multi-center study achieved 89% reproducibility using these steps .
Research Design and Ethical Considerations
Q. How should researchers balance mechanistic depth with translational relevance in Benafentrine dimal studies?
- Methodological Answer : Implement a two-phase approach:
- Phase 1 (Mechanistic) : Use transgenic models (e.g., SDH-deficient mice) to isolate molecular pathways.
- Phase 2 (Translational) : Test in large animals (e.g., porcine models) with clinical-grade formulations. Address ethical compliance via IACUC protocols emphasizing 3R principles (Reduction, Refinement, Replacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
